molecular formula C17H16BrN5O2 B5715749 N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide

Cat. No.: B5715749
M. Wt: 402.2 g/mol
InChI Key: GUBGFYUVPZWQDX-UHFFFAOYSA-N
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Description

The compound N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide features a propanamide group attached to a para-substituted phenyl ring, which is linked via an ether bridge to a 1H-tetrazole ring bearing a 4-bromophenyl substituent. This structure combines a tetrazole moiety—a known pharmacophore in angiotensin II receptor antagonists (e.g., losartan, valsartan) —with halogenated aryl groups and an amide linkage.

Properties

IUPAC Name

N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-2-17(24)19-13-5-9-15(10-6-13)25-11-16-20-21-22-23(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGFYUVPZWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.

    Attachment of the Tetrazole Ring to the Phenyl Group: The resulting 4-bromophenyl tetrazole is then reacted with 4-hydroxybenzaldehyde to form the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can be involved in redox reactions under specific conditions.

    Hydrolysis: The amide bond in the propanamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Reactions: Products may include various substituted phenyl derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the tetrazole ring.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(4-{[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide (Target) Tetrazole + propanamide 4-Bromophenyl, ether linkage ~409.3 (estimated)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole + propanamide 4-Fluorophenyl, 4-methoxyphenyl 341.34
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole + sulfonamide 3-Chlorobenzyl, bromothiophene ~436.7 (estimated)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole + thiazole 4-Bromophenyl, benzodiazole ~593.5 (estimated)

Key Observations :

  • The target compound shares a tetrazole-propanamide backbone with N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide , but differs in halogen substitution (Br vs. F) and the presence of an ether linkage. Bromine’s higher lipophilicity may enhance membrane permeability compared to fluorine .

Comparison :

  • The target compound’s ether bridge likely requires nucleophilic substitution (e.g., Williamson ether synthesis), contrasting with the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole hybrids .
  • Halogenation steps (e.g., bromination) are critical for introducing the 4-bromophenyl group, as seen in sulfonamide-triazole derivatives .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data for Key Functional Groups
Compound Class IR Stretching (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Key Features
Tetrazole-thiones νC=S: 1247–1255; νNH: 3278–3414 Aromatic H: 7.2–8.1; NH: 10.2–12.0 Tautomerism (thione vs. thiol)
Propanamide-tetrazoles νC=O: ~1680; νNH: ~3300 Amide NH: ~8.5; Ar-H: 6.8–7.9 Stabilized by resonance in amide
Thiazole-triazoles νC=O: 1650–1700; νC-N: 1350–1450 Thiazole H: 7.5–8.5; triazole H: ~8.0 Planar heterocycles enhance rigidity

Insights :

  • The target’s amide C=O stretch (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) align with propanamide-tetrazole derivatives .
  • Absence of νS-H (~2500–2600 cm⁻¹) in the target confirms the tetrazole exists in the thione form, similar to triazole-thiones in .

Biological Activity

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide is a synthetic compound notable for its complex structure, which includes a tetrazole ring, a methoxy group, and a bromophenyl substituent. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C21H22BrN4O2, with a molecular weight of 435.3 g/mol. The presence of the tetrazole ring is significant as it often confers various pharmacological activities to compounds.

Biological Activity

Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including:

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors could mediate its biological effects, particularly in inflammatory and cancer-related pathways.
  • Molecular Interactions : The bromophenyl group can engage in hydrophobic interactions with biological membranes or proteins, enhancing the compound's efficacy.

Case Studies

Several studies have explored the biological activity of related tetrazole compounds:

  • Antimicrobial Studies : A study demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine was noted to enhance this activity due to increased lipophilicity.
  • Cytotoxicity Assessments : Research involving similar tetrazole compounds indicated moderate cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, suggesting potential for further development as anticancer agents .
  • Inflammation Models : In vivo studies on related compounds showed a reduction in inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is beneficial:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAntimicrobial15Enzyme inhibition
Compound BAnticancer25Apoptosis induction
This compoundPotentially antimicrobial and anticancerTBDTBD

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